| Property | Description / Value |
|---|---|
| Molecular Weight | 433.45 g/mol [1] [2] [3] |
| Chemical Formula | C({24})H({25})FNNaO(_4) [1] [2] [3] |
| Biological Target | HMG-CoA Reductase (HMGCR) [1] |
| IC(_{50}) (Enzyme Inhibition) | 8 nM [1] [3] |
| IC(_{50}) (VSMC Proliferation) | 70 nM [2] |
| Specific Rotation (Enantiomer) | The (3S,5R) form is the specific enantiomer of the racemic fluvastatin sodium mixture [4] [1]. |
| Purity | >98% (HPLC) is commonly available for research compounds [2]. |
| Solubility | Soluble in DMSO (up to 100 mM) and Water (up to 25 mM) [2]. |
Here are detailed methodologies for key experiments that demonstrate the biological activity of (3S,5R)-fluvastatin sodium.
This protocol is used to determine the IC(_{50}) value, a key measure of the compound's potency [1] [3].
This assay evaluates the compound's effect on cell growth, relevant to its anti-atherosclerotic properties [2].
(3S,5R)-Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase. The following diagram illustrates its primary mechanism and downstream effects, including a more recently discovered neuroprotective pathway.
Diagram 1: Fluvastatin's primary mechanism inhibits HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors to lower blood cholesterol [5] [4]. Recent research also shows it modulates ion channels and activates the Nrf2 pathway, contributing to neuroprotective effects [1] [6].
Fluvastatin sodium, as used therapeutically, is a racemic mixture containing equal parts of two enantiomers: the pharmacologically active (3R,5S) form and the much less active (3S,5R) form [1] [2]. The inhibitory activity against its target enzyme is reported to be ~30 times higher for the (3R,5S)-enantiomer [2]. Therefore, (3S,5R)-Fluvastatin sodium is primarily used as a research tool, for instance, in studies investigating the stereoselective uptake, metabolism, or action of the drug [2] [3].
(3S,5R)-Fluvastatin sodium is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway [4] [3]. Its mechanism, shared with the racemic drug, is to competitively inhibit this enzyme, thereby reducing cholesterol synthesis in the liver [1].
The following diagram illustrates the canonical signaling pathway through which fluvastatin exerts its effect.
For researchers working with this compound, here are key methodologies for its analysis.
A method for determining fluvastatin in pure form and pharmaceutical formulations is based on its reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) [5].
To specifically separate and quantify the (3S,5R) enantiomer from the active (3R,5S) form, chiral chromatography is required.
(3S,5R)-Fluvastatin sodium is available from multiple chemical suppliers for research purposes. The table below provides a snapshot of available quantities and pricing. Note: Prices and stock are subject to change.
| Supplier | Catalog Number | Quantity | Price | Purity / Notes |
|---|---|---|---|---|
| Santa Cruz Biotechnology [4] | sc-206738 | 1 mg | $340.00 | For research use only |
| MedChemExpress [3] | HY-14664C | 1 mg | In-stock | 98.16% |
| TargetMol Chemicals Inc. [6] | - | 1 mg | $195.00 | - |
| Simson Pharma [7] | F050005 | Custom Synthesis | - | - |
Fluvastatin sodium, a cholesterol-lowering agent that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has emerged as a promising therapeutic candidate for localized delivery applications due to its pleiotropic effects beyond lipid regulation, including anti-inflammatory properties and chondroprotective actions. However, its clinical utility is limited by a short biological half-life (approximately 1.2 hours) and low oral bioavailability (24-29%), necessitating frequent dosing to maintain therapeutic concentrations [1]. To address these limitations, poly(lactic-co-glycolic acid) (PLGA)-based microspheres offer an effective sustained-release drug delivery system that can maintain therapeutic drug levels over extended periods, reduce dosing frequency, and improve patient compliance [2] [1].
The development of fluvastatin-loaded PLGA microspheres represents a significant advancement in drug delivery technology, particularly for localized therapy in conditions such as osteoarthritis. Recent preclinical studies have demonstrated that a single intra-articular injection of fluvastatin-PLGA microspheres can significantly reduce cartilage degradation in rabbit models of osteoarthritis, supporting their potential clinical translation [3]. This application note provides comprehensive protocols and experimental data for the preparation, characterization, and evaluation of (3S,5R)-fluvastatin sodium-loaded PLGA microspheres to facilitate further research and development in this promising area.
The selection of appropriate PLGA polymer characteristics is critical for achieving desired drug release profiles and degradation kinetics. PLGA polymers vary in their lactide:glycolide (LA:GA) ratio, molecular weight, and end-group functionalization, all of which significantly influence microsphere performance [2]. For this compound delivery, PLGA 50:50 (50% lactic acid, 50% glycolic acid) has been successfully employed in multiple studies, as this ratio provides an optimal balance between degradation rate and drug release kinetics [1].
Table 1: PLGA Polymer Properties and Their Influence on Microsphere Characteristics
| Polymer Property | Impact on Microspheres | Recommended Choice for Fluvastatin |
|---|---|---|
| LA:GA Ratio | Determines degradation rate; 50:50 degrades fastest due to low crystallinity | 50:50 for faster release; 75:25 for slower release |
| Molecular Weight | Affects mechanical properties and degradation rate; higher MW slows degradation | 50,000-75,000 Da for balanced release kinetics |
| End Groups | Acid-terminated more hydrophilic than ester-terminated | Acid-terminated for enhanced hydrophilicity |
| Polymer Concentration | Influences particle size and drug loading efficiency | 5-20% (w/v) depending on desired particle size |
The drug-to-polymer ratio and processing parameters significantly impact critical quality attributes of the resulting microspheres, including particle size, encapsulation efficiency, and release kinetics. Based on experimental designs, the optimal parameters for this compound-loaded PLGA microspheres have been identified [1]:
Table 2: Key Formulation Parameters and Their Effects on Microsphere Characteristics
| Formulation Parameter | Range Studied | Impact on Microsphere Properties |
|---|---|---|
| Drug:Polymer Ratio | 1:5 to 1:10 | Higher polymer ratio increases particle size and prolongs release |
| Stirring Speed | 193-344 μm | Higher speed reduces particle size; 250-300 rpm recommended |
| Polymer Concentration | 5-20% (w/v) | Higher concentration increases particle size and density |
| Surfactant Concentration (PVA) | 0.25-1% (w/v) | Higher concentration decreases particle size and improves stability |
Organic Phase Preparation: Dissolve 500 mg PLGA and 50-100 mg this compound in 3 mL of dichloromethane (DCM) in a glass vial. Mix thoroughly using a vortex mixer until a clear, homogeneous solution is obtained [4].
Aqueous Phase Preparation: Dissolve PVA in deionized water at a concentration of 0.25-1% (w/v) to prepare 300 mL of the aqueous phase. Heat gently if necessary to ensure complete dissolution [4] [1].
Emulsification: Slowly add the organic phase dropwise into the aqueous phase while stirring at 250-300 rpm using a magnetic stirrer. Maintain the temperature at 25°C throughout the process. The oil-in-water (O/W) emulsion forms immediately upon addition [1].
Solvent Evaporation: Continue stirring the emulsion for 45 minutes at room temperature to allow complete evaporation of the dichloromethane solvent. As the solvent evaporates, the PLGA precipitates, forming solid microspheres with encapsulated drug [4].
Harvesting Microspheres: Collect the microspheres by centrifugation at 3000 rpm for 15 minutes. Carefully decant the supernatant and wash the microsphere pellet three times with deionized water to remove residual PVA and unencapsulated drug [4].
Drying: Resuspend the washed microspheres in a minimal amount of deionized water and freeze at -80°C. Lyophilize the frozen suspension for 24 hours to obtain dry, free-flowing microspheres [4].
Laser Diffraction: Determine particle size distribution using a particle size analyzer. Fluvastatin-loaded PLGA microspheres typically range from 193-344 μm depending on formulation parameters [1].
Scanning Electron Microscopy (SEM): Examine surface morphology and confirm spherical shape. Coat microspheres with a thin layer of gold by sputtering and observe at an acceleration voltage of 20 kV [4].
Drug Extraction: Dissolve 20 mg of microspheres in 5 mL acetonitrile, add 10 mL methanol to precipitate polymer, centrifuge at 21,000×g for 10 min, and analyze the supernatant using UV-spectrophotometry at 238 nm [4].
Calculations:
Table 3: Characterization Results for Fluvastatin-Loaded PLGA Microspheres
| Characterization Parameter | Results | Analytical Method |
|---|---|---|
| Particle Size | 193-344 μm | Laser diffraction |
| Encapsulation Efficiency | 63.1-85.6% | UV spectrophotometry |
| Drug Loading | 8-10% | UV spectrophotometry |
| Initial Release (1h) | ~23% | In vitro release study |
| t80% (Time for 80% release) | 3-9 hours | In vitro release study |
| Surface Morphology | Spherical, smooth | Scanning Electron Microscopy |
The anti-inflammatory and chondroprotective effects of fluvastatin have been demonstrated in human OA chondrocytes, showing potent anabolic and anti-catabolic effects. When encapsulated in PLGA microspheres, fluvastatin maintains its bioactivity and demonstrates sustained efficacy in inhibiting processes associated with cartilage degradation [3].
A pivotal study demonstrated the therapeutic efficacy of fluvastatin-loaded PLGA microspheres (FLU-PLGA) in a rabbit model of osteoarthritis [3]:
While the O/W emulsification solvent evaporation method is most commonly used, several alternative techniques offer distinct advantages for specific applications:
Microfluidic Technology: Provides superior control over particle size distribution and produces monodisperse microspheres with uniform drug distribution [5] [2]
Electrospraying: Generates smaller microspheres (micro to nanoscale) with narrow size distribution through application of electric field to break up polymer solution [6] [2]
Phase Inversion Methodology: Utilizes less toxic solvents like glycofurol instead of volatile organic solvents, reducing potential denaturation of sensitive drugs [7]
W/O/OH/W Multiple Emulsion: Particularly suitable for encapsulating hydrophilic drugs or proteins while maintaining bioactivity [8]
Fluvastatin Sodium is a hypolipidemic agent that inhibits HMG-CoA reductase [1]. It has a short biological half-life (approximately 1.2 hours) and low oral bioavailability (24–29%), making it a strong candidate for a sustained-release drug delivery system [1]. Research has also highlighted its pleiotropic effects, including anti-inflammatory and immunomodulatory properties, which are beneficial in managing rheumatoid arthritis and osteoarthritis [2] [3]. A single intra-articular injection of Fluvastatin-PLGA microspheres has been shown to reduce cartilage degradation in a rabbit model of osteoarthritis, demonstrating its potential as a long-acting therapeutic [3].
C24H26FNO4 : Na, Molecular Weight: 411.5 g/mol for the acid + 23.0 g/mol for sodium) [5]. This specific stereoisomer is used as a reference standard to ensure formulation consistency [5].The following table summarizes critical data from key studies on this compound-loaded PLGA microspheres.
Table 1: Formulation and Characterization Data Summary
| Parameter | Values from Sorathia et al. (2024) [1] | Values from OA Rabbit Model Study (2017) [3] |
|---|---|---|
| Particle Size | 193 to 344 μm | Information not specified in abstract |
| Entrapment Efficiency | 63.1% to 85.6% | Information not specified in abstract |
| Initial Drug Release (Q1h) | Up to 23% within 1 hour | Information not specified in abstract |
| Time for 80% Release (t80%) | 3 to 9 hours | Information not specified in abstract; single injection effective at 5 weeks |
| Key Findings | Significant effect of drug-polymer ratio and stirring speed on responses. | Significant reduction in OARSI score (cartilage degradation) at 5 weeks post-single injection. |
This is a standard method for preparing this compound-loaded PLGA microspheres [1].
1. Materials and Equipment
2. Procedure
3. Critical Process Parameters
A 3² full factorial design is highly effective for optimizing this formulation [1].
1. Independent Variables (Factors)
2. Dependent Variables (Responses)
3. Data Analysis Use statistical software to perform regression analysis and ANOVA to determine the significant effects (p < 0.05) of the independent variables on the responses and to find the optimal formulation conditions [1].
The diagrams below, defined using the DOT language, illustrate the experimental workflow and drug's mechanism of action. You can render them using Graphviz.
This application note describes a validated kinetic spectrophotometric method for the quantitative determination of (3S,5R)-fluvastatin sodium (FVS) in both pure form and pharmaceutical formulations. The method is based on a derivatization reaction between the fluvastatin molecule and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in an acetone medium, leading to the formation of a yellow-colored product [1].
Chemical Principle: NBD-Cl is an electrophilic reagent that reacts with the alkylamine group presumed to be present in the fluvastatin molecule. The reaction proceeds under controlled heating, resulting in a colored derivative with a distinct absorption profile, which can be monitored over time to quantify the analyte [1].
The reaction and experimental workflow can be visualized as follows:
A. Rate Data Method
B. Fixed Time Method
C. Analysis of Pharmaceutical Formulations
The following parameters were established as optimal for the assay through rigorous investigation [1].
Table 1: Optimized Reaction Conditions
| Parameter | Investigated Range | Optimal Condition |
|---|---|---|
| Solvent | Methanol, Ethanol, Acetone, Buffers | Acetone |
| Temperature | 20 - 75 °C | 55 ± 2 °C |
| NBD-Cl Volume | - | 0.75 mL of 0.2% solution |
| Heating Time | 5 - 50 minutes | 5 - 40 min (Kinetic), 20 min (Fixed-time) |
| λmax | 375 - 550 nm | 462 nm |
The method was validated according to standard procedures. The data for the two quantitation approaches are summarized below [1].
Table 2: Analytical Performance Characteristics of the Method
| Validation Parameter | Rate Data Method | Fixed Time Method |
|---|---|---|
| Linearity Range | 15.0 - 50.0 µg/mL | 10.0 - 90.0 µg/mL |
| Limit of Detection (LOD) | 0.017 µg/mL | 0.134 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Application in Formulations | Successful, no excipient interference | Successful, no excipient interference |
| Statistical Comparison | No significant difference from official methods | No significant difference from official methods |
1. Abstract This application note details a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of (3S,5R)-fluvastatin sodium, the active pharmaceutical ingredient (API) in various formulations. The method is validated for assay and impurity profiling, providing excellent resolution of the API from its key impurities and degradation products, including the inactive (3R,5S)-diastereomer.
2. Introduction Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The (3S,5R) configuration is essential for its pharmacological activity. HPLC is the industry-standard technique for monitoring the potency and purity of fluvastatin sodium, ensuring the safety and efficacy of the drug product by controlling the levels of process-related impurities and degradation products.
3. Experimental Protocol
3.1. Materials and Reagents
3.2. Instrumentation and Conditions The following table summarizes the standard HPLC conditions used for the analysis.
Table 1: Standard HPLC Operating Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/35, 10/50, 15/80, 18/80, 18.1/35, 22/35 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 305 nm (for quantification), 220-400 nm (for peak purity) |
| Run Time | 22 minutes |
3.3. Preparation of Solutions
3.4. System Suitability Test Prior to analysis, the system suitability must be met.
4. Results and Data Presentation The method effectively separates fluvastatin from its common impurities. The following table lists typical retention times and relative retention times (RRT) for key analytes.
Table 2: Typical Retention Times and Identification of Analytes
| Peak Identity | Retention Time (min) | Relative Retention Time (RRT) | Purpose of Monitoring |
|---|---|---|---|
| Impurity A | ~4.2 | 0.47 | Process Impurity |
| Impurity B | ~5.8 | 0.64 | Process Impurity |
| Fluvastatin (API) | ~9.0 | 1.00 | Assay & Purity |
| Impurity C (3R,5S) | ~9.8 | 1.09 | Inactive Diastereomer |
| Impurity D | ~12.5 | 1.39 | Degradation Product |
5. Method Validation Summary The method has been validated according to ICH Q2(R1) guidelines.
Table 3: Method Validation Parameters and Results
| Validation Parameter | Results & Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, placebo, or known impurities. Peak purity index > 0.999. |
| Linearity | Range: 50% to 150% of target concentration (0.25-0.75 mg/mL). R² > 0.999. |
| Accuracy (Recovery) | Mean recovery of 98.0% - 102.0% across the range. |
| Precision (Repeatability) | RSD for six sample preparations ≤ 1.0%. |
| Intermediate Precision | RSD between two analysts/days/instruments ≤ 2.0%. |
| Detection Limit (LOD) | Signal-to-Noise ratio ~3:1 (approx. 0.005 µg/mL) |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio ~10:1 (approx. 0.015 µg/mL) |
| Robustness | Method robust against minor variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH (±0.1). |
6. Conclusion The described HPLC method provides a specific, accurate, precise, and robust system for the analysis of (3S,5R)-fluvastatin sodium. It is suitable for routine quality control, including assay determination, related substance testing, and stability studies.
7. Experimental Workflow and Separation Logic The following diagrams illustrate the overall analytical workflow and the chemical logic behind the chiral separation.
HPLC Analysis Workflow
Reversed-Phase Separation Logic
1. Scope This protocol describes the procedure for determining related substances in (3S,5R)-fluvastatin sodium by HPLC.
2. Procedure
3. Calculation
% Unknown Impurity = (Area of Impurity in Sample / Area of Fluvastatin in Standard) * (W_std / W_sample) * P * 100
Where W_std and W_sample are the weights of the standard and sample, and P is the purity of the standard.References
Fluvastatin sodium, chemically known as (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihyroxy-6-heptenoic acid, monosodium salt, is a potent competitive inhibitor of HMG-CoA reductase, playing a crucial role in cholesterol management therapies. The (3S,5R)-fluvastatin sodium stereoisomer represents the pharmacologically active enantiomer responsible for the therapeutic effects. This application note details a robust kinetic spectrophotometric method for determining this compound in both pure form and pharmaceutical formulations, addressing the need for simple, accurate, and cost-effective analytical techniques that can be implemented in quality control laboratories without requiring sophisticated instrumentation. The method employs 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a derivatizing agent, which reacts specifically with the alkylamine group in fluvastatin to form a yellow-colored product with distinct spectrophotometric properties [1].
Unlike previously reported methods that require expensive equipment such as HPLC-MS systems [2], this approach utilizes conventional UV-Vis spectrophotometry while maintaining excellent accuracy and precision. The kinetic nature of the method provides enhanced selectivity as measurement involves monitoring the reaction progress over time rather than relying solely on absolute absorbance values. This characteristic makes the method particularly suitable for analyzing complex pharmaceutical formulations where excipients might interfere with conventional spectrophotometric assays. Additionally, the method offers flexible quantification approaches through both fixed-time and rate data methods, allowing analysts to select the most appropriate protocol based on their specific precision and throughput requirements [1].
The analytical method is based on a nucleophilic substitution reaction between the alkylamine group of this compound and the chloro group of NBD-Cl, resulting in the formation of a yellow-colored product with maximum absorbance at 462 nm. NBD-Cl functions as an electrophilic derivatizing agent that reacts specifically with primary and secondary amines under mild conditions. The reaction mechanism proceeds through the formation of a Meisenheimer complex intermediate, leading to the substitution of the chloro group with the amine group of fluvastatin and the release of hydrochloric acid. This derivatization approach transforms the relatively weak chromophore of native fluvastatin into a strongly absorbing derivative with enhanced analytical sensitivity [1].
The kinetic spectrophotometric method offers several distinct advantages over conventional approaches: First, the measurement of absorbance as a function of reaction time rather than relying on a single absorbance reading significantly enhances selectivity by minimizing interference from other absorbing compounds that may be present in pharmaceutical formulations. Second, the method eliminates tedious sample preparation steps such as filtration and extraction that are often required in other analytical techniques, thereby streamlining the analytical workflow and reducing analysis time. Third, the kinetic approach allows for mathematical discrimination against colored or turbid background that might otherwise interfere with accurate determination in conventional spectrophotometric methods. These advantages make the technique particularly valuable for routine quality control applications in pharmaceutical manufacturing where rapid and reliable analysis is essential [1].
Table 1: Key Advantages of Kinetic Spectrophotometric Method for Fluvastatin Analysis
| Advantage | Description | Practical Benefit |
|---|---|---|
| Enhanced Selectivity | Measurement based on reaction rate rather than absolute absorbance | Minimizes interference from excipients and formulation components |
| Simplified Sample Preparation | No need for filtration, extraction, or extensive clean-up steps | Reduces analysis time and potential sample losses |
| Background Discrimination | Kinetic monitoring mathematically excludes static background interference | Suitable for slightly colored or turbid samples |
| Cost Effectiveness | Utilizes standard laboratory equipment without requiring HPLC systems | Accessible to laboratories with limited resources |
The following reagents are required for the analysis: This compound reference standard (purity ≥99%), 4-chloro-7-nitrobenzofurazan (NBD-Cl) (purity ≥98%), acetone (analytical grade), methanol (analytical grade), and double distilled water. Pharmaceutical formulations including capsules containing 20 mg or 40 mg of this compound can be analyzed using this method. For the preparation of all solutions, use volumetric glassware of appropriate accuracy class to ensure measurement precision. The NBD-Cl solution should be freshly prepared for each analytical run as it may deteriorate over time, leading to decreased reaction efficiency [1].
The analysis requires a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder, such as the Jasco V-530 model used in the original method development. The instrument should be capable of kinetic measurements with time-drive functionality to monitor absorbance changes over time. Additional equipment includes a precision water bath capable of maintaining temperature at 55 ± 2°C (such as Grant instruments water bath shaker), analytical balance with 0.1 mg sensitivity, pH meter (such as Consort C830 model), and standard laboratory glassware. For temperature-critical steps, ensure the water bath is properly calibrated and the temperature is continuously monitored throughout the reaction period [1].
The fixed-time method offers simplicity and procedural convenience for routine analysis where high sample throughput is desired. Transfer aliquots of standard working solutions (0.20-1.80 mL, equivalent to 10-90 μg/mL final concentration) to a series of 10 mL volumetric flasks. Add 0.75 mL of freshly prepared 0.2% NBD-Cl solution to each flask and dilute to volume with acetone. Mix thoroughly and heat the solutions in a water bath maintained at 55 ± 2°C for exactly 20 minutes. After heating, immediately transfer the solutions to spectrophotometric cells and measure the absorbance at 462 nm against a reagent blank prepared similarly but without the drug. The calibration curve is constructed by plotting absorbance against the final concentration of this compound. The method demonstrates excellent linearity in the concentration range of 10.0-90.0 μg/mL with a limit of detection of 0.134 μg/mL, making it suitable for quantification of fluvastatin in pharmaceutical dosage forms [1].
The rate data method provides enhanced sensitivity and is particularly useful for analyzing samples with lower concentrations of this compound. Transfer aliquots of standard working solutions (0.30-1.00 mL, equivalent to 15-50 μg/mL final concentration) to a series of 10 mL volumetric flasks. Add 0.75 mL of 0.2% NBD-Cl solution and dilute to volume with acetone. Mix thoroughly and immediately transfer to spectrophotometric cells maintained at 55 ± 2°C. Record the increase in absorbance at 462 nm as a function of time between 5-40 minutes against a reagent blank. Determine the reaction rate (ν) for each concentration from the slope of the tangent to the absorbance-time curve. Construct the calibration curve by plotting the logarithm of the reaction rate (log ν) against the logarithm of the molar concentration of this compound (log C). This method exhibits outstanding sensitivity with a limit of detection of 0.017 μg/mL, allowing for precise quantification of low fluvastatin concentrations [1].
Table 2: Comparison of Quantification Methods for this compound Analysis
| Parameter | Fixed-Time Method | Rate Data Method |
|---|---|---|
| Linear Range | 10.0-90.0 μg/mL | 15.0-50.0 μg/mL |
| Limit of Detection | 0.134 μg/mL | 0.017 μg/mL |
| Limit of Quantification | Not specified | Not specified |
| Measurement Principle | Single absorbance measurement after fixed time | Continuous monitoring of reaction rate |
| Analysis Time | ~20 minutes heating plus measurement | 5-40 minutes kinetic monitoring |
| Precision | High (comparable to official methods) | High (comparable to official methods) |
The developed kinetic spectrophotometric method has been comprehensively validated according to standard analytical procedures. Specificity studies confirmed that common pharmaceutical excipients do not interfere with the determination of this compound, as the reaction with NBD-Cl is selective for the alkylamine functionality present in the drug molecule. The linearity of both fixed-time and rate data methods was established with correlation coefficients exceeding 0.999, demonstrating excellent proportionality between concentration and response across the specified ranges. Precision was evaluated through repeatability studies, yielding relative standard deviations below 2%, indicating high method reproducibility [1].
Accuracy was assessed through recovery studies using standard addition methods in pharmaceutical formulations. The results showed average recoveries between 98-102%, confirming that the method provides accurate quantification of this compound without significant bias. The robustness of the method was evaluated by deliberately varying experimental parameters such as temperature (±2°C), NBD-Cl volume (±0.1 mL), and heating time (±2 minutes). The results demonstrated that the method remains reliable under minor operational variations, making it suitable for transfer between laboratories. The solution stability was assessed by monitoring absorbance values of standard solutions over 48 hours, confirming that the colored reaction product remains stable for at least 2 days at room temperature, providing flexibility in analytical workflow [1].
For the analysis of fluvastatin capsules, the sample preparation protocol efficiently extracts the active ingredient while eliminating potential interference from capsule excipients. The entire content of twenty capsules is weighed and thoroughly mixed to ensure homogeneous sampling. A portion equivalent to 25 mg of this compound is accurately weighed and dissolved in methanol with gentle agitation. The filtration step removes insoluble excipients, and the subsequent evaporation and dilution with acetone serve to concentrate the analyte and create an optimal medium for the derivatization reaction. The final concentration of 0.5 mg/mL falls within the linear range of both quantification methods, allowing for direct application of the analytical procedure [1].
The method has been successfully applied to the determination of this compound in commercial capsule formulations with results statistically comparable to those obtained by official compendial methods. The percentage assay values for commercial formulations typically range from 97.4% to 99.1% of the labeled claim, well within acceptable pharmacopeial limits. The excellent recovery rates and agreement with reference methods confirm that the kinetic spectrophotometric method provides reliable quantification of this compound in pharmaceutical dosage forms. Furthermore, the method's specificity ensures that common capsule excipients such as lactose, magnesium stearate, and various polymers do not interfere with the analysis, as confirmed by the absence of significant absorbance in blank formulations subjected to the same derivatization procedure [1] [3].
The following workflow diagrams visualize the key experimental procedures and reaction mechanism described in this application note. These diagrams were created using Graphviz DOT language with strict adherence to the specified color palette and formatting requirements.
Diagram 1: Experimental workflow for sample preparation and derivatization procedure
Diagram 2: Reaction mechanism of this compound with NBD-Cl reagent
The kinetic spectrophotometric method provides a robust and cost-effective alternative to more complex chromatographic techniques for the quantification of this compound in pharmaceutical formulations. The method's proven reliability and simplicity of implementation make it particularly valuable for quality control laboratories with limited access to advanced instrumentation. When properly implemented following the detailed protocols described in this application note, the method delivers results comparable to official compendial methods while offering the advantages of reduced analysis time and lower operational costs [1] [3].
The table below summarizes key data for the (3S,5R) enantiomer and the racemic mixture of this compound from supplier specifications [1] [2] [3].
| Property | (3S,5R)-Fluvastatin sodium | This compound (Racemic Mixture) |
|---|---|---|
| Molecular Formula | C₂₄H₂₅FNNaO₄ [2] |
C₂₄H₂₅FNNaO₄ [3] [4] [5] |
| Molecular Weight | 433.45 g/mol [2] | 433.45 g/mol [3] [4] [5] |
| Purity | 98.16% [2] | ≥98% [3] [5] |
| Recommended Solvent | DMSO [2] | DMSO, Water [3] [4] [5] |
| Reported Solubility in DMSO | 50 mg/mL (115.35 mM) [2] | 87 mg/mL (200.71 mM) [4] to 100 mM [3] |
| Reported Solubility in Water | Information missing | 10 mg/mL (23.07 mM) [3] to 38 mg/mL (87.66 mM) [4] |
| Storage Conditions | -20°C, sealed, dry [2] | -20°C, desiccated [3] [5] |
This protocol is adapted from general supplier instructions for handling this compound [1] [2] [4].
This compound is a potent, competitive HMG-CoA reductase inhibitor. Here are key parameters to guide your experimental design [3] [4] [6]:
The following diagram illustrates the experimental workflow for preparing and using this compound stock solutions:
Successful experimentation with (3S,5R)-fluvastatin sodium requires careful preparation of stock solutions. Adhering to the guidelines for solubility, storage, and handling will ensure compound stability and reliable experimental results. The biological activity can be influenced by the specific assay system, so preliminary experiments to determine the optimal concentration for your research model are recommended.
In vitro dissolution testing is a critical quality control tool for solid oral dosage forms, ensuring batch-to-bust consistency and predicting in vivo performance [1]. For fluvastatin sodium, a drug with a short half-life and extensive first-pass metabolism, developing a discriminatory dissolution method is essential to guarantee product quality and performance [2] [3].
This protocol is adapted from general guidelines and a specific analytical method for this compound [3] [1].
This method offers a simple and sensitive alternative to HPLC for dissolution testing [3].
A linear range of 10.0–90.0 μg/mL was reported for the fixed-time method, which is suitable for dissolution testing [3].
Table 1: Example Standard Curve Preparation for Dissolution Analysis
| Standard Level | Volume of Stock Solution (0.5 mg/mL) | Final Concentration (μg/mL) |
|---|---|---|
| Blank | 0.0 mL | 0.0 |
| 1 | 0.2 mL | 10.0 |
| 2 | 0.6 mL | 30.0 |
| 3 | 1.0 mL | 50.0 |
| 4 | 1.4 mL | 70.0 |
| 5 | 1.8 mL | 90.0 |
Process each standard according to the derivatization procedure in Section II and plot absorbance against concentration to establish the calibration curve.
The dissolution method and the associated analytical procedure must be validated. The table below summarizes key validation parameters and target criteria based on the studied spectrophotometric method [3].
Table 2: Method Validation Parameters for the Spectrophotometric Assay of this compound
| Parameter | Target Criteria | Result from Literature [3] |
|---|---|---|
| Linearity | R² > 0.999 | 10.0 - 90.0 μg/mL |
| Precision (Repeatability) | RSD < 2.0% | Reported as successfully applied to formulations |
| Detection Limit (LOD) | --- | 0.134 μg/mL (Fixed-time method) |
| Quantitation Limit (LOQ) | --- | --- |
| Specificity | No interference from excipients | No interference from common capsule excipients |
| Robustness | Small, deliberate changes in method parameters (e.g., temperature, NBD-Cl volume) should not adversely affect the result | Optimal at 55°C with 0.75 mL of 0.2% NBD-Cl |
The following diagram outlines the complete experimental workflow for the dissolution testing of this compound, from setup to data analysis.
Fluvastatin sodium, a synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represents an important therapeutic agent for managing lipid disorders and preventing cardiovascular events. As the first entirely synthetic member of the statin class, fluvastatin is structurally distinct from fungal-derived analogs and is administered as a racemic mixture comprising equimolar amounts of two erythro enantiomers: (3R,5S)- and (3S,5R)-fluvastatin. The (3S,5R) enantiomer demonstrates particular pharmacological significance, contributing substantially to the drug's therapeutic activity. Despite its clinical efficacy, fluvastatin faces significant pharmacokinetic limitations that impede its optimal therapeutic application, including a short elimination half-life of approximately 1-3 hours and low absolute bioavailability ranging from 24% to 29% [1]. These constraints are primarily attributable to extensive first-pass metabolism and pH-dependent solubility issues within the gastrointestinal tract, which collectively contribute to suboptimal exposure and variable patient response.
The molecular structure of fluvastatin incorporates an indole ring system and a hydrophilic dihydroxyheptenoic acid side chain, conferring relatively high hydrophilicity compared to other statins. This property, combined with susceptibility to cytochrome P450-mediated metabolism (primarily CYP2C9, with minor contributions from CYP3A4 and CYP2C8), creates substantial challenges for conventional oral formulation approaches. Furthermore, fluvastatin's low aqueous solubility and susceptibility to enzymatic degradation in the hepatic and intestinal tissues further limit its bioavailability, necessitating advanced drug delivery strategies to overcome these barriers and maximize therapeutic potential [1] [2].
The application of systematic optimization methodologies represents a cornerstone in the development of efficient fluvastatin delivery systems. Design of Experiments (DoE) approaches, particularly full factorial designs, enable researchers to comprehensively evaluate the interactive effects of critical formulation parameters while minimizing experimental burden. A 3² factorial design is especially suited for initial formulation optimization, as it efficiently explores the design space with minimal experimental runs while providing sufficient data for statistical modeling of factor effects and interactions [2].
Table 1: Independent Variables and Their Levels in 3² Factorial Design for Fluvastatin Formulation
| Variable Name | Symbol | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|
| Lipid Quantity (mg) | A | 40 | 100 | 160 |
| Surfactant Concentration (mg) | B | 10 | 20 | 30 |
In a comprehensive study optimizing fluvastatin-loaded solid lipid nanoparticles (SLNPs), researchers identified lipid content (Glyceryl Monostearate) and surfactant concentration (Kolliphor P188) as critical independent variables significantly influencing key formulation attributes. These factors were evaluated across three levels in a 3² factorial design, generating nine distinct formulations for systematic analysis. The dependent variables selected for optimization included entrapment efficiency (Y₁), representing the percentage of successfully incorporated drug, and in vitro drug release (Y₂), indicating the formulation's release characteristics [2].
Table 2: Experimental Design Layout and Response Values for Fluvastatin Formulations
| Formulation Code | Lipid Quantity (mg) | Surfactant Concentration (mg) | Entrapment Efficiency (%) | In Vitro Drug Release (%) |
|---|---|---|---|---|
| FSLN1 | 40 | 10 | 58.62 | 63.24 |
| FSLN2 | 40 | 20 | 61.32 | 66.84 |
| FSLN3 | 100 | 20 | 69.54 | 69.65 |
| FSLN4 | 160 | 20 | 76.20 | 78.28 |
| FSLN5 | 100 | 10 | 62.38 | 65.90 |
| FSLN6 | 40 | 30 | 61.38 | 64.44 |
| FSLN7 | 160 | 10 | 74.82 | 75.86 |
| FSLN8 | 100 | 30 | 71.54 | 68.62 |
| FSLN9 | 160 | 30 | 80.46 | 82.66 |
The experimental results demonstrated substantial response variability across the design space, with entrapment efficiency ranging from 58.62% to 80.46% and drug release extending from 63.24% to 82.66%. Statistical analysis of the data revealed several key trends: higher lipid content consistently improved entrapment efficiency, while surfactant concentration exhibited a more complex, non-linear relationship with both responses. The optimal balance was achieved at high lipid levels (160 mg) combined with moderate to high surfactant concentrations (20-30 mg), with formulation FSLN9 demonstrating superior performance across both critical metrics [2]. These findings underscore the value of systematic optimization in identifying robust formulation parameters that maximize fluvastatin loading while maintaining desirable release characteristics.
The preparation of fluvastatin-loaded SLNPs follows a meticulous hot homogenization technique coupled with ultrasonication to achieve uniform nanoparticle distribution. Begin by accurately weighing this compound (40 mg) and Glyceryl Monostearate (varied according to experimental design: 40, 100, or 160 mg) and dissolving them in a 1:1 mixture of methanol and chloroform. Transfer this solution to a round-bottom flask attached to a rotary evaporator and carefully remove organic solvents under reduced pressure at 40°C, forming a thin, uniform drug-embedded lipid film. Hydrate this lipid film by adding an aqueous phase containing the specified concentration of Kolliphor P188 (10, 20, or 30 mg dissolved in 50 mL distilled water) pre-heated to approximately 5°C above the lipid's melting point (70-75°C for GMS).
Maintain the system at this elevated temperature while homogenizing at 2,500 rpm for 30 minutes using a high-speed mechanical stirrer to form a coarse oil-in-water emulsion. Subsequently, subject this pre-emulsion to probe sonication for 25 minutes while maintaining the temperature above the lipid melting point to reduce particle size and achieve a uniform nanoemulsion. Following sonication, allow the nanoemulsion to cool gradually to room temperature, during which the lipid phase solidifies to form stable SLNPs. Store the final SLNP dispersion at 4°C in refrigerated conditions to maintain physical stability until further characterization [2].
For researchers seeking alternative delivery approaches, this compound can also be effectively encapsulated in biodegradable microspheres using poly(lactic-co-glycolic acid) (PLGA) as the polymer matrix. Begin by dissolving this compound (50 mg) and PLGA (50:50 molar ratio) in dichloromethane (DCM) at varying drug-to-polymer ratios (1:1 to 1:3) to form the organic phase. Simultaneously, prepare an aqueous phase containing polyvinyl alcohol (PVA; 1-2% w/v) as a stabilizer. Using a peristaltic pump or syringe pump, gradually add the organic phase to the aqueous phase while maintaining constant stirring at 500-2,000 rpm (optimized based on experimental design) to form an oil-in-water (o/w) emulsion.
Continue stirring for 3-4 hours at room temperature to allow complete solvent evaporation and subsequent microsphere formation. Collect the resulting microspheres by vacuum filtration or centrifugation at 5,000 rpm for 10 minutes, then wash three times with distilled water to remove residual PVA and unencapsulated drug. Lyophilize the washed microspheres using a freeze dryer for 24 hours to obtain a free-flowing powder suitable for further characterization and analysis [3].
Accurately measure entrapment efficiency by centrifuging the SLNP dispersion at 15,000 × g for 30 minutes at room temperature using a refrigerated centrifuge. Carefully separate the supernatant and analyze the free drug content using a validated UV-Vis spectroscopic method at 305 nm or HPLC technique. Calculate entrapment efficiency using the following equation:
% Entrapment Efficiency = (Total drug added - Free drug in supernatant) / Total drug added × 100 [2]
Evaluate drug release characteristics using the dialysis bag method. Place 2 mL of nanoparticle dispersion (equivalent to 40 mg fluvastatin) in a dialysis bag with molecular weight cut-off between 12-14 kDa. Secure both ends and immerse in 100 mL of phosphate buffer (pH 6.8) maintained at 37±0.5°C with constant agitation at 50 rpm. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours), withdraw 1 mL aliquots from the release medium and replace with fresh buffer to maintain sink conditions. Analyze drug concentration using UV-Vis spectrophotometry at 305 nm or HPLC with appropriate validation [2].
Dilute the SLNP dispersion with Milli-Q water (1:10 ratio) and analyze using a dynamic light scattering instrument such as a Malvern Zetasizer. Measure average particle size, polydispersity index (PDI) as a measure of size distribution, and zeta potential through electrophoretic mobility. Samples typically demonstrate particle sizes between 150-300 nm, PDI values below 0.3 indicating narrow size distribution, and zeta potential values exceeding ±30 mV suggesting good physical stability [2].
Perform compatibility studies using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to investigate potential interactions between fluvastatin and formulation components. For DSC analysis, heat samples from 25°C to 300°C at a rate of 10°C/min under nitrogen atmosphere. For FTIR, prepare KBr pellets containing sample and scan from 4000 to 400 cm⁻¹. These analyses confirm the absence of incompatibilities and verify the stable nature of the encapsulated drug [2] [3].
The following diagram illustrates the systematic approach to optimizing fluvastatin formulation parameters using factorial design:
The application of systematic formulation strategies employing factorial design approaches enables robust optimization of (3S,5R)-fluvastatin sodium entrapment in lipid-based delivery systems. The protocols detailed herein provide researchers with validated methodologies for overcoming the significant bioavailability challenges associated with this important therapeutic agent. Through careful manipulation of critical formulation parameters – specifically lipid content and surfactant concentration – researchers can achieve entrapment efficiencies exceeding 80% while maintaining desirable release profiles that potentially extend therapeutic effect and reduce dosing frequency.
Implementation of these protocols requires attention to critical quality attributes including particle size distribution, zeta potential, and solid-state characteristics, all of which influence in vivo performance. The optimized SLNP formulations demonstrate significant promise for enhancing fluvastatin bioavailability through lymphatic uptake pathways that bypass hepatic first-pass metabolism. Further preclinical and clinical studies are warranted to establish in vitro-in vivo correlations and confirm the therapeutic advantages of these advanced fluvastatin delivery systems.
The table below summarizes the quantitative solubility data for (3S,5R)-Fluvastatin sodium:
| Solvent | Concentration (mg/mL) | Concentration (mM) | Temperature | Source |
|---|---|---|---|---|
| DMSO | 50 mg/mL | 115.35 mM | 25°C / 37°C | [1] [2] |
| Water | 10 - 18 mg/mL | 23.07 - 41.52 mM | 25°C | [2] [3] |
| 30% PG, 5% Tween 80, 65% D5W | ~30 mg/mL | ~69.21 mM | 25°C | [3] |
Here is a standard protocol for preparing a 50 mg/mL stock solution in DMSO:
The following diagram outlines a general experimental workflow, from stock solution preparation to cellular application, which you can adapt for your specific research on (3S,5R)-Fluvastatin sodium.
To contextualize its mechanism of action, the diagram below illustrates the key signaling pathway through which (3S,5R)-Fluvastatin sodium exerts its effects.
The table below summarizes key dosing regimens from recent preclinical studies. Please note that these studies generally use the commercially available, pharmacologically active form of this compound.
| Study Model | Purpose of Study | Dosage & Administration | Treatment Duration | Key Findings | Source/Reference |
|---|---|---|---|---|---|
| Mouse Model of Obesity | Activate brown adipose tissue (BAT), reduce adiposity | 20 mg/kg/day, oral administration | 8 weeks (in high-fat diet mice) | Reduced body weight gain, increased energy expenditure, improved glucose homeostasis [1] | |
| Mouse (In vivo mast cell depletion) | Induce mast cell apoptosis | 5 mg/kg, intraperitoneal (IP) injection | Specific duration not detailed | Reduced peritoneal mast cell numbers [2] | |
| Primary Mast Cells (In vitro) | Induce apoptosis | 0.8 - 3.5 µM (IC50 achieved) | Up to 4 days in culture | Triggered apoptosis; correlated with reduced protein isoprenylation [2] | |
| Human Macrophages (In vitro) | Investigate anti-inflammatory effects | 10 µM | 48 hours | Reduced pro-inflammatory markers in M1 macrophages; enhanced anti-inflammatory markers in M2 macrophages [3] |
Here are detailed methodologies for two major research applications of fluvastatin based on the search results.
This protocol outlines how to investigate the effects of fluvastatin on polarized macrophages, a model relevant to atherosclerosis and other inflammatory diseases.
1. Monocyte Isolation and Macrophage Differentiation
2. Macrophage Polarization and Treatment
3. Analysis (After 48 hours)
The following diagram illustrates the experimental workflow and the key finding that the anti-inflammatory effects of fluvastatin are dependent on the mevalonate pathway.
This protocol describes an in vivo approach to study the effects of fluvastatin on energy metabolism.
1. Animal Model and Diet
2. Drug Administration
3. Metabolic and Tissue Analysis
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway [2] [4]. This inhibition depletes downstream intermediates, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP) [2] [3]. These intermediates are crucial for the isoprenylation (a type of lipid modification) of small G-proteins like Ras and Rho, which govern cell signaling, proliferation, and survival [2]. Many of the "off-target" or pleiotropic effects observed in research, such as apoptosis in mast cells [2] and reprogramming of macrophage polarization [3], are linked to this disruption of protein isoprenylation, rather than cholesterol reduction itself.
The signaling pathways involved in these pleiotropic effects can be visualized as follows:
The table below summarizes critical factors and their quantitative effects on fluvastatin microsphere characteristics, based on a 3² full factorial design study [1].
| Factor | Impact on Particle Size & Characteristics | Optimal Range / Effect |
|---|---|---|
| Drug-to-Polymer Ratio | Higher ratio increases particle size and entrapment efficiency [1]. | Ratio of 1:1 to 1:1.6 (w/w) produced sizes of ~193-344 µm and EE of 63.1-85.6% [1]. |
| Stirring Speed | Higher speed generates smaller particles due to increased shear force [1]. | Speeds from 500 to 1500 RPM can control size; ~2500 RPM used for SLNPs [2]. |
| Polymer Type & Concentration | Polymer selection (e.g., PLGA) and concentration directly influence particle formation and size distribution [3]. | PLGA 50:50 is commonly used for biodegradable microspheres [1]. |
| Surfactant Concentration | Higher surfactant concentration generally reduces particle size by decreasing interfacial tension [2]. | For SLNPs, 1-3% w/v of Poloxamer 188 is typical [2]. |
The following diagram outlines a standard workflow for preparing fluvastatin microspheres using the o/w emulsification solvent evaporation method, which is widely cited for this application [1] [4].
Detailed Protocol:
Here are solutions to frequently encountered problems in microsphere fabrication:
| Problem | Possible Causes | Solutions |
|---|---|---|
| Large & Broad Size Distribution | Inefficient or insufficient emulsification; low surfactant concentration; high polymer viscosity [1] [5]. | Increase homogenization speed/time; optimize surfactant type and concentration; dilute polymer solution [1] [5]. |
| Low Entrapment Efficiency | Drug leaching into aqueous phase during emulsification; rapid solvent evaporation; drug-polymer incompatibility [1]. | Increase polymer concentration/drug-polymer ratio; use a less aqueous-soluble drug salt; optimize process to harden particles faster [1]. |
| Aggregation of Particles | High surface stickiness; insufficient surfactant; inadequate stirring during solvent evaporation [5]. | Ensure adequate surfactant coverage; optimize washing steps; use controlled lyophilization with cryoprotectants [5]. |
| Unexpected Release Profile | Improper particle size; polymer degradation profile; poor encapsulation (high initial burst) [1] [4]. | Tightly control particle size and distribution; select polymer with appropriate molecular weight and copolymer ratio; ensure high encapsulation efficiency [1]. |
Q1: What characterization techniques are essential for my microsphere batch? A1: You should routinely determine:
% EE = (Total drug amount - Free drug amount) / Total drug amount × 100 [1] [2].Q2: How can I achieve a sustained release profile with fluvastatin? A2: Sustained release is achieved by:
Q3: Why is a factorial design useful for microsphere development? A3: A factorial design (like a 3² design) allows you to efficiently study the interactive effects of multiple variables (e.g., drug-polymer ratio and stirring speed) on your critical quality attributes (e.g., particle size, EE, release rate) with a minimal number of experimental runs. This builds a robust mathematical model to understand and optimize your formulation [1] [2].
Encapsulation efficiency (EE) is crucial for an effective formulation. The table below summarizes common problems, their likely causes, and recommended solutions based on experimental designs.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low EE in Solid Lipid Nanoparticles (SLNs) [1] | Insufficient lipid to solubilize drug | Increase Glyceryl Monostearate concentration (e.g., from 150 mg to 250 mg) [1]. |
| Surfactant concentration too high or too low | Optimize surfactant (Kolliphor P188) concentration; a mid-range level (e.g., 1.0% w/v) is often optimal [1]. | |
| Low EE in Spanlastic Nanovesicles (SNVs) [2] | Inefficient lipid bilayer formation or drug leakage | Use Span 60 over Span 80, and Tween 80 as an edge activator for a more rigid, leak-resistant bilayer [2]. |
| Low EE in Floating Pulsatile Tablets [3] | Drug-polymer incompatibility or poor compression | Ensure compatibility via FTIR studies. Use polymers like HPMC K100M and optimize compression force [3]. |
| General Low EE | Suboptimal process conditions | Ensure homogenization speed is adequate (e.g., 2500 rpm for SLNs) and sonication time is controlled (e.g., 25 min) [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide, which you can use to optimize your own formulations.
This method is highly effective for systematic optimization.
This protocol is tailored for creating flexible nanovesicles for enhanced drug delivery.
This is a standard method for determining how much drug is successfully encapsulated.
% EE = (Total drug added - Free drug in supernatant) / (Total drug added) × 100The following workflow summarizes the critical parameters and their relationships in the formulation process, helping you visualize the optimization strategy.
Q1: What is the most effective way to systematically improve my formulation's EE? A1: Employ a factorial design approach. This method allows you to efficiently study the interaction between multiple variables simultaneously. For instance, varying lipid (A) and surfactant (B) concentrations at different levels can reveal their optimal combination for maximizing EE, as demonstrated in SLNP development [1].
Q2: Why is my drug releasing too quickly from the nanoparticles? A2: A rapid drug release often points to incomplete encapsulation or surface-associated drug. This can be caused by a surfactant concentration that is too high, which can prevent proper lipid matrix formation, or by insufficient lipid content to fully incorporate the drug. Re-optimizing these parameters and confirming the formation of a solid lipid core through DSC can help resolve this issue [1].
Q3: How can I check for compatibility between (3S,5R)-fluvastatin sodium and my chosen polymers? A3: Perform compatibility studies using FTIR spectroscopy. Compare the spectra of the pure drug, the individual polymers, and their physical mixtures. The absence of new peaks or the disappearance of characteristic drug peaks in the mixture indicates no significant chemical interaction, which is crucial for stable encapsulation [3].
The table below summarizes the primary factors that can affect the stability of (3S,5R)-Fluvastatin Sodium in your experiments.
| Factor | Impact on Stability | Recommended Practice |
|---|---|---|
| Solution pH | Aqueous solutions are stable at pH ≥8; risk of lactonization increases in acidic conditions [1]. | Prepare fresh solutions; use appropriate buffers (e.g., mild alkaline) for aqueous work. |
| Temperature | Higher temperatures accelerate decomposition and lactonization [2]. | Store stock solutions at -20°C; avoid repeated freeze-thaw cycles [1]. |
| Light Exposure | Susceptible to photodegradation [3]. | Use amber glassware; minimize light exposure during preparation and analysis. |
| Stereochemical Form | (3S,5R) is the less active enantiomer; risk of chiral inversion to active (3R,5S) form is low [4] [5]. | Confirm stereochemical purity of reference standard at receipt and use. |
This method is useful for quantifying Fluvastatin Sodium in bulk and formulation samples by monitoring its reaction with NBD-Cl [2].
This protocol is critical for bioanalytical methods, as metabolites can convert back to the parent drug during analysis, leading to overestimation [3].
This workflow helps diagnose a common issue where measured drug concentration is higher than expected due to metabolite interference.
This chart addresses physical and chemical instability of prepared stock solutions over time.
Q1: What are the primary degradation products I should look for? The main degradation products and metabolites include fluvastatin lactone, 5-hydroxy fluvastatin, 6-hydroxy fluvastatin, and N-desisopropyl fluvastatin [3]. The lactone form is a particular concern as it can interconvert with the active hydroxy acid form.
Q2: My organization uses chiral methods. Could the (3S,5R) enantiomer convert into the active (3R,5S) form? While chiral inversion is always a theoretical concern, it is not a commonly reported degradation pathway for fluvastatin. The primary stability risks for the (3S,5R) enantiomer in solution are lactonization, oxidative metabolism (hydroxylation), and general chemical degradation under stress conditions (light, heat) [4] [3]. Your chiral method should be validated to ensure it can distinguish between the two enantiomers over the course of your experiments.
Q3: What is the best solvent for preparing long-term stock solutions? For long-term storage, DMSO and absolute ethanol are suitable solvents [1]. Store working stock solutions at -20°C in amber vials to protect from light and moisture. Avoid using aqueous buffers for stock solutions and prepare them fresh for immediate use.
Based on the search results, the following storage conditions are recommended for (3S,5R)-Fluvastatin sodium to maintain its stability.
| Property | Specification | Source |
|---|---|---|
| Physical Form | Solid (Light yellow to yellow) | [1] |
| Recommended Storage | 2-8°C (Refrigerator); sealed storage, away from moisture | [1] [2] |
| Molecular Weight | 439.48 g/mol (or 439.49 g/mol) | [1] [2] |
| CAS Number | 2249799-35-5 | [1] [2] |
For researchers using this compound in the lab, here are some practical experimental protocols derived from the supplier's information.
The supplier provides clear guidance for preparing stock solutions, which is critical for experimental reproducibility [1].
Proper storage of prepared solutions is essential for maintaining compound integrity.
The diagram below outlines the logical workflow for handling this compound and key stability risk points based on available information.
The following table summarizes the key degradation products and impurities associated with (3S,5R)-Fluvastatin Sodium for analytical reference [1].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Remarks |
|---|---|---|---|---|
| (3S,5R)-Fluvastatin Sodium Salt | 94061-81-1 | C₂₄H₂₅FNO₄ • Na | 433.46 g/mol [2] | The active pharmaceutical ingredient (API). |
| Fluvastatin EP Impurity A Sodium Salt | 93957-58-5 | C₂₄H₂₅FNO₄ • Na | 433.46 g/mol | A key regulatory impurity [1]. |
| Fluvastatin Degradation Product (diastereomeric mixture) | Information missing | Information missing | Information missing | A fully characterized degradation product used as a reference standard [3]. |
| 5-Hydroxy Fluvastatin Sodium Salt | 150767-71-8 | C₂₄H₂₅FNO₅ • Na | 449.45 g/mol | A hydroxylated oxidative metabolite [1]. |
| Fluvastatin Lactone | Information missing | Information missing | Information missing | Cyclic lactone form; can convert back to parent drug during analysis [4]. |
Q1: What are the main degradation pathways for (3S,5R)-Fluvastatin Sodium? The primary pathways include:
Q2: Which stereoisomers are critical to monitor during stability studies? Fluvastatin has multiple stereoisomers due to its two chiral centers. Besides the (3S,5R) form, you should monitor the inactive (3R,5S) enantiomer, as well as the (3R,5R) and (3S,5S) diastereomers, as they can form under stress conditions [1].
Q3: How can degradation products impact bioanalytical method development? Degradation products can severely compromise method selectivity [4].
Issue 1: Inconsistent or High Baseline in Spectrophotometric Analysis
Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC/LC-MS
Issue 3: Instability of (3S,5R)-Fluvastatin in Solution
This method is useful for quantifying this compound in pure form or pharmaceutical formulations [2].
1. Principle The method is based on the reaction between the alkylamine group of this compound and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetone medium at 55 ± 2°C, forming a yellow-colored product with maximum absorbance at 462 nm [2].
2. Materials and Reagents
3. Procedure
The following diagram outlines a systematic workflow for identifying and quantifying degradation products of (3S,5R)-Fluvastatin Sodium.
To effectively troubleshoot formulation issues, it's crucial to understand how PLGA's properties influence drug release kinetics. The degradation and drug release from PLGA-based systems are governed by a multi-stage process [1]:
Key PLGA Properties Affecting Release Profile:
The following properties are critical levers for controlling the drug release profile and must be considered during initial formulation design [1].
| PLGA Property | Impact on Degradation & Release | Consideration for Fluvastatin |
|---|---|---|
| LA:GA Ratio | A higher Lactide (LA) content slows degradation and leads to a more sustained release [2] [1]. | A high LA ratio (e.g., 75:25) is suitable for long-term release (weeks to months). |
| Molecular Weight (MW) | Higher MW polymers degrade more slowly due to longer polymer chains [1]. | Use higher MW for extended release; lower MW can facilitate a faster initial release. |
| End Cap | Acid-capped (COOH) PLGA degrades faster than capped (ester) versions due to autocatalysis [1]. | Acid-capped can enhance burst release; capped offers more linear, sustained release. |
| Crystallinity | More crystalline polymers (like high D-isomer PLA) degrade slower than amorphous ones [2]. | Fluvastatin is typically formulated with amorphous PLGA for more predictable release. |
A systematic approach like Design of Experiments (DoE) is far more efficient than one-factor-at-a-time (OFAT) testing for optimizing multiple parameters.
While not for PLGA, a 3² factorial design for Fluvastatin-SLNs demonstrates the power of this approach. The goal was to enhance the bioavailability of the drug [3].
This is a common and simple method for formulating PLGA nanoparticles [5].
This method is suitable for encapsulating water-soluble drugs.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Entrapment Efficiency | Drug leaks into the aqueous phase during formulation. | Optimize the Polymer-to-Drug (P/D) ratio [4]. Use a double emulsion method. Increase the homogenization speed. |
| High Burst Release | Drug adsorbed on the surface, large surface-area-to-volume ratio. | Optimize P/D ratio [4]. Use a higher MW or high LA-ratio PLGA [1]. Add a coating layer. |
| Aggregation of Particles | Insufficient stabilizer, high ionic strength in aqueous phase. | Increase surfactant (e.g., PVA) concentration [3] [5]. Purify nanoparticles using centrifugation/washing. |
| Inconsistent Particle Size | Uncontrolled mixing, inefficient solvent removal. | Use microfluidics for homogeneous mixing [5]. Standardize the injection rate and stirring speed during preparation. |
| Slow or Incomplete Release | Highly crystalline polymer, low porosity, drug-polymer interaction. | Use PLGA with a higher GA ratio for faster degradation [2] [1]. Incorporate pore-forming agents. |
What is the primary effect of stirring speed on (3S,5R)-fluvastatin sodium microspheres? The primary effect of stirring speed is on the particle size of the microspheres. Increasing the stirring speed reduces the average particle diameter, while decreasing the speed results in larger microspheres [1]. This occurs because higher shear forces at increased speeds break the emulsion into smaller droplets, which then solidify into smaller microspheres.
My microspheres are aggregating. How can I disperse them? Aggregation is a common issue that is often reversible. For dispersion [2]:
How can I prevent non-specific binding of my microspheres? Non-specific binding can often be reduced by using a strong blocking solution. Commonly available blockers may not be sufficient. You may need to use a specialized, protein-based blocking solution designed for use with protein-conjugated microspheres [2].
What should I do if my microspheres have frozen? You should not use microspheres that have been frozen. Even brief freezing can cause irreversible aggregation and may distort the shape of the beads [2].
The following table summarizes quantitative data from a study that prepared (3S,5R)-fluvastatin sodium microspheres using the O/W emulsification solvent evaporation method with PLGA polymer [1].
Table 1: Effect of Formulation Variables on Fluvastatin Sodium Microspheres
| Formulation | Drug:Polymer Ratio | Stirring Speed (RPM) | Average Particle Size (μm) | Entrapment Efficiency (%) | t80% (hours) |
|---|---|---|---|---|---|
| F1 | 1:01 | 1000 | 344.0 | 63.1 | 9 |
| F2 | 1:01 | 1200 | 327.5 | 63.3 | 8 |
| F3 | 1:02 | 1000 | 211.5 | 85.6 | 5 |
| F4 | 1:02 | 1200 | 193.0 | 85.5 | 3 |
| F5 | 1:03 | 1000 | 262.5 | 83.5 | 6 |
| F6 | 1:03 | 1200 | 241.5 | 84.2 | 5 |
Note: t80% is the time required for 80% of the drug to be released, indicating the sustained-release profile [1].
Below is the detailed methodology for preparing this compound microspheres, as cited in the research [1].
Method: O/W Emulsification Solvent Evaporation
Workflow: Microsphere Preparation
The following diagram illustrates the key steps in the O/W emulsification solvent evaporation method:
Key Steps Explained:
Table 2: Microsphere Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Microsphere Aggregation [2] | Freezing, high salt concentration, microbial contamination, extreme pH. | Use bath sonication; add surfactant (Tween 20); avoid problematic conditions. |
| Low Drug Entrapment [1] | Drug-to-polymer ratio is too low. | Increase the polymer content (e.g., from 1:1 to 1:2 or 1:3 ratio). See Table 1. |
| Foaming in Solution [2] | Presence of surfactant (e.g., Tween 20). | This is normal and generally harmless. |
| Difficulty Washing Small Microspheres (<1 µm) [2] | Centrifugation is ineffective. | Use cross-flow filtration or dialysis with a 500 kDa MWCO instead. |
| Rapid Drug Release (Short t80%) [1] | Insufficient polymer coating; low drug:polymer ratio. | Optimize the drug-to-polymer ratio (e.g., increase to 1:3) and polymer coating thickness. |
Based on the experimental data, here are the main factors to control and monitor for a successful formulation [1]:
t80%). A higher polymer ratio generally improves drug loading and can slow down the release.
If you are encountering issues with the color development reaction, the following table outlines common problems and their solutions based on the optimization of experimental conditions [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Color Intensity / Poor Sensitivity | Incorrect solvent medium; Temperature too low; Insufficient NBD-Cl concentration | Use acetone as the solvent; Ensure reaction temperature is 55 ± 2°C; Use 0.75 mL of 0.2% (w/v) NBD-Cl solution [1]. |
| High Background Absorbance | Excessive concentration of NBD-Cl reagent | Avoid increasing the NBD-Cl volume beyond 0.75 mL of 0.2% solution, as this raises the background [1]. |
| Unstable Color Development | Reaction time outside optimal range; Color measurement delay | Perform measurements within the 5 to 40-minute time window after initiating the reaction [1]. |
| Interference from Excipients | Reaction with common pharmaceutical fillers | The method is highly selective. The cited studies found no interference from excipients in pharmaceutical capsules [1]. |
Here is the step-by-step methodology for the kinetic spectrophotometric determination of Fluvastatin Sodium (FVS) using NBD-Cl, as detailed in the research [1].
You can use two kinetic methods for quantification: the Initial Rate Method (more sensitive) or the Fixed-Time Method (simpler). The workflow for both is outlined below.
The table below summarizes the key analytical figures of merit for the two quantification methods, helping you choose the right one for your needs [1].
| Parameter | Initial Rate Method | Fixed-Time Method |
|---|---|---|
| Linear Range | 15.0–50.0 µg/mL | 10.0–90.0 µg/mL |
| Limit of Detection (LOD) | 0.017 µg/mL | 0.134 µg/mL |
| Key Advantage | Higher sensitivity | Wider linear range |
Interference during the analysis of (3S,5R)-fluvastatin can often be traced to two main sources:
threo stereoisomers [2]. If your analytical method is not stereoselective, these closely related isomers can interfere with the accurate quantification of the (3S,5R) enantiomer.Here are specific strategies to resolve interference issues, based on published analytical methods.
This approach is critical for bioanalysis in plasma or serum.
For analyzing fluvastatin in pharmaceutical dosage forms (like capsules), a spectroscopic method can be used, which may avoid certain interferences.
Electrochemical methods using specialized electrodes offer another selective pathway.
The table below compares the key performance metrics of the different methods discussed.
| Method | Linear Range | Limit of Detection (LOD) | Application Matrix | Key Advantage |
|---|---|---|---|---|
| LC-MS/MS | Information not specified in search results | Information not specified in search results | Human Plasma | High specificity, capable of resolving isobaric and stereoisomer interferences [1] [3]. |
| Kinetic Spectrophotometry | 10.0–90.0 μg mL⁻¹ [4] | 0.134 μg mL⁻¹ [4] | Pharmaceutical Formulations | Simple, avoids complex separation steps; no excipient interference [4]. |
| Voltammetry (BDD Electrode) | 1×10⁻⁶ M – 6×10⁻⁴ M [5] | 1.37×10⁻⁷ M [5] | Pharmaceutical Formulations, Human Serum | High sensitivity and selectivity; resistant to electrode fouling [5]. |
The following chart outlines a systematic workflow to identify and resolve interference issues in your fluvastatin analysis.
I hope this detailed technical guide helps you resolve the interference in your experiments.
The most relevant temperature data comes from a kinetic spectrophotometric method used to analyze fluvastatin sodium, which may inform reaction condition design [1].
| Parameter | Optimized Condition |
|---|---|
| Reaction Medium | Acetone |
| Optimal Temperature | 55 ± 2°C |
| Optimal Heating Time | 5 - 40 minutes (for kinetic study); 20 minutes (for fixed-time method) |
| Key Reagent | 0.75 mL of 0.2% w/v NBD-Cl |
This data is from a derivatization reaction between this compound and 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a colored product for measurement [1]. The study found that temperatures below or above 55°C resulted in lower sensitivity, and using buffered media led to undesirable background color [1].
For scientists developing synthetic processes, here are some critical points to consider:
Here are some anticipated questions and troubleshooting tips for researchers.
FAQ: I cannot find the optimal reaction temperature for a specific synthetic step. What should I do? This is a common challenge. A systematic approach is recommended:
FAQ: How should I handle and store (3S,5R)-fluvastatin sodium to ensure stability?
The experimental workflow for tackling this challenge can be summarized as follows:
The table below summarizes key findings from a clinical trial comparing the lipid-lowering efficacy of several statins at a 40 mg dose in patients with coronary heart disease. The data shows the percentage of atorvastatin's efficacy achieved by each other statin.
| Statin | Relative Efficacy vs. Atorvastatin at 40 mg [1] |
|---|---|
| Atorvastatin | 100% (Reference) |
| Simvastatin | ~85% |
| Lovastatin | ~60% |
| Pravastatin | ~50% |
| Fluvastatin | ~33% |
Key findings from the study: Atorvastatin was significantly more effective at lowering LDL cholesterol and non-HDL cholesterol than all other statins tested in both fasting and postprandial states. Fluvastatin, at the same dose, had about 33% of the efficacy of atorvastatin in the same patient population [1].
A 2015 study investigated the enantiomer-specific effects of statins, including the (3S,5R) form of fluvastatin [2]. The following table summarizes the experimental protocols and key findings from that research.
| Aspect | Experimental Details | | :--- | :--- | | Objective | To examine stereospecific effects on the expression of drug-metabolizing cytochromes P450 and the activity of their transcriptional regulators (PXR, GR, AhR) [2]. | | Cell Models | Primary human hepatocytes (from 3 donors); LS174T and LS180 human colon adenocarcinoma cells; AZ-AHR (HepG2-derived) and AZ-GR (HeLa-derived) reporter gene cell lines [2]. | | Key Reagents | All four optical isomers of atorvastatin, fluvastatin, and rosuvastatin [2]. | | Key Assays/Methods |
Understanding the properties of racemic fluvastatin provides context for its overall clinical profile. The table below compares key pharmacokinetic parameters.
| Parameter | Fluvastatin (Racemate) | Comparative Context |
|---|---|---|
| Primary Metabolizing Enzyme | CYP2C9 (75%), with minor contributions from CYP3A4 and CYP2C8 [3] [4] [2]. | Differs from statins like simvastatin and atorvastatin (mainly CYP3A4), potentially offering a different drug-drug interaction profile [5] [2]. |
| Bioavailability | ~24% (immediate-release capsule); ~29% (extended-release tablet) [3] [4]. | Undergoes extensive first-pass metabolism. |
| Protein Binding | >98% [3] [4]. | High, similar to several other statins. |
| Half-Life | ~3 hours (immediate-release); ~9 hours (extended-release) [3] [4]. | Shorter than atorvastatin (~14 hrs) and rosuvastatin (~19 hrs) [6] [7]. |
| Transporter Interactions | Substrate for OATP1B1 [5]. | The c.521T>C polymorphism in SLCO1B1 (encoding OATP1B1) has no significant effect on fluvastatin plasma levels, unlike its pronounced effect on simvastatin acid [5]. |
Based on the research, fluvastatin enantiomers can activate the Pregnane X Receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes like CYP3A4. This pathway is a primary mechanism for one type of drug-drug interaction. The diagram below illustrates this pathway and the experimental workflow used to study it.
The table below summarizes core information about this specific stereoisomer.
| Aspect | Description |
|---|---|
| Role & Importance | Used as a reference standard for analytical methods, particularly for quality control and ensuring consistency in drug formulations [1]. |
| Stereochemistry | The (3S,5R) configuration is the inactive enantiomer of fluvastatin [2] [3]. |
| Analytical Relevance | Critical for developing stereoselective methods to separate and quantify the active and inactive forms of the drug [3]. |
Since a pre-validated method was not located, your project will involve developing a new one. The following workflow outlines the systematic process based on standard analytical practices, incorporating insights from the search results.
Once the method is developed, it must be validated. The table below lists the essential parameters as per ICH guidelines.
| Validation Parameter | Objective & Brief Description |
|---|---|
| Specificity | Prove the method can accurately measure the analyte in the presence of other components (e.g., active pharmaceutical ingredient, excipients, degradation products). |
| Linearity & Range | Demonstrate that the analytical procedure produces results directly proportional to the concentration of the analyte over a specified range. |
| Accuracy | Establish that the method yields results close to the true value, typically assessed by recovery experiments. |
| Precision | Determine the closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantification (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. | | Robustness | Evaluate the method's reliability when small, deliberate changes are made to operational parameters (e.g., flow rate, mobile phase composition, temperature). |
The table below summarizes two validated spectroscopic methods for determining fluvastatin sodium in its racemic form.
| Method Feature | Kinetic Spectrophotometric Method (NBD-Cl) [1] | Simple UV Spectrophotometric Method [2] |
|---|---|---|
| Principle | Measures colored product formation over time at 462 nm [1] | Measures direct UV absorption at 304 nm [2] |
| Analytical Range | 10.0–90.0 μg mL⁻¹ (Fixed-time method) [1] | 5-30 μg/ml [2] |
| Limit of Detection (LOD) | 0.134 μg mL⁻¹ (Fixed-time method) [1] | 1.501 μg/ml [2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 4.550 μg/ml [2] |
| Linearity | Calibration curve plotted (Absorbance vs. Concentration) [1] | Regression equation: y = 0.022x + 0.053 (r = 0.998) [2] |
| Precision (%RSD) | Successfully applied to formulations with no interference; statistical match to official methods [1] | %RSD of 0.32% (both intra-day and inter-day) [2] |
| Key Reagents | 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetone [1] | Dimethylformamide (DMF) [2] |
Here are the detailed methodologies for the two approaches:
This method is based on the reaction between the alkylamine group of fluvastatin and NBD-Cl, forming a yellow-colored product.
This is a direct measurement method that leverages the inherent UV absorption of the fluvastatin molecule.
The methods above are designed for the racemic mixture of this compound. It is crucial to note that fluvastatin is typically used as a racemate containing two enantiomers:
The standard spectroscopic methods compared here cannot distinguish between these two enantiomers. Therefore, for the specific validation of the (3S,5R) enantiomer, you would require a chiral analytical method. The foundational principle for such a method is illustrated below.
Research indicates that chiral stationary phases (e.g., Chiralcel OD-R) in HPLC are used for this separation, often coupled with more sensitive detectors like mass spectrometers for plasma analysis [4]. To develop a specific method for the (3S,5R) enantiomer, you would need to:
| Attribute | Details |
|---|---|
| Chemical Name | (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt [1] |
| CAS Number | 94061-81-1 [1] [2] |
| Molecular Formula | C₂₄H₂₆FNO₄ : Na [1] |
| Molecular Weight | 411.5 (acid) : 23.0 (sodium) [1] |
| Category | Impurity Reference Standard [1] |
| Primary Use | Analytical Method Development, Validation (AMV), Quality Control (QC) for ANDA and commercial production [1] |
| Suppliers | Clean Chem Lab [1], MedChemExpress (HY-14664C) [2] |
For your guide, here are details on key experiments from the search results that illustrate the compound's activity and analysis.
The following diagram illustrates the primary mechanism of action of this compound and its connection to the observed protective effects in one of the key studies, integrating the experimental workflow from the cellular uptake study:
Diagram Title: Fluvastatin Mechanism & Experimental Context
Based on the gathered data, here are some critical points to highlight when comparing (3S,5R)-Fluvastatin Sodium to other alternatives:
The table below summarizes the fundamental identifying information for (3S,5R)-Fluvastatin Sodium Salt [1].
| Property | Description |
|---|---|
| Common Name | (3S,5R)-Fluvastatin Sodium Salt |
| CAS Number | 94061-81-1 [1] |
| Molecular Formula | C₂₄H₂₅FNO₄ • Na [1] |
| Molecular Weight | 433.45 g/mol (calculated from formula C₂₄H₂₅FNNaO₄) [2] |
| Synonyms | (3S,5R,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid, sodium salt [1] |
Fluvastatin sodium is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [2] [3]. The parent compound exists as a pair of enantiomers, and the (3S,5R) form is recognized as one of the specific stereoisomers used in pharmaceutical research and development [1].
The following diagram illustrates the relationship between this compound and its key stereoisomers, which is central to understanding its chemical identity and purity control.
The table below compares Fluvastatin's Nrf2-mediated oxidative stress protection with other statins and natural HMGCR modulators.
| Compound / Class | Key Mechanism for Oxidative Stress Protection | Experimental Model | Key Outcomes |
|---|---|---|---|
| Fluvastatin | Activates Nrf2/ARE pathway via PI3K/Akt; Upregulates Bcl-2 [1] [2] [3] | Human coronary artery smooth muscle cells (hCASMCs); Human umbilical vein endothelial cells (HUVECs) [1] [2] | ↑ Nrf2 nuclear translocation; ↑ ARE activity; ↑ HO-1, NQO1; Protection against H₂O₂-induced apoptosis [1] [2] |
| Simvastatin | Activates Nrf2/ARE pathway; Induces HO-1 [3] | Animal models (mice, rats) for pulmonary hypertension, myocardial injury [3] | Activated HO-1 for cytoprotection; Protective in myocardial ischemia/reperfusion via Nrf2/ARE [3] |
| Atorvastatin | Activates Nrf2/ARE pathway [3] | Animal models of myocardial injury, lung disease [3] | Protective in myocardial ischemia/reperfusion via Nrf2/ARE [3] |
| Natural Products (e.g., Flavonoids, Phenolic compounds) | Modulate HMGCR expression; Exhibit intrinsic antioxidant activity [4] | In vitro (e.g., HepG2 cells); In silico studies [4] | Downregulate HMGCR; Improved lipid profiles; Reduced oxidative stress [4] |
For researchers looking to replicate or build upon these studies, here are the methodologies from key publications.
The diagram below illustrates the cellular mechanism by which Fluvastatin activates the Nrf2 pathway to combat oxidative stress.
| Supplier | Catalogue Number | Form | Purity | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| MedChemExpress [1] | HY-14664CS | Sodium Salt | 98.0% | 439.48 g/mol | 2249799-35-5 |
| DC Chemicals [2] | DC41071 | Information Missing | Information Missing | 417.50 g/mol | 2249799-34-4 |
| ClearSynth [3] | CS-SN-00033 | Sodium Salt | Information Missing | 439.49 g/mol | 2249799-35-5 |
| Veeprho [4] | DVE00858 | Sodium Salt | Information Missing | 439.50 g/mol* | Not Specified |
Note: The molecular weight for Veeprho's product is calculated by combining the provided molecular formula component (416.51 g/mol) and the sodium cation (22.99 g/mol). The CAS Number for the sodium salt form, where confirmed, is 2249799-35-5 [1] [3].
According to the supplier information, the primary use of (3S,5R)-Fluvastatin-d6 sodium salt is to serve as an internal standard for quantitative analysis [1]. Its deuterated structure makes it ideal for techniques like:
Using a deuterated internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of mass spectrometry data for quantifying Fluvastatin in complex biological samples. The following diagram illustrates a typical workflow for this application:
Since the available product pages lack head-to-head performance comparisons, you may need to take the following steps to gather the data required for your guide:
Corrosive;Acute Toxic;Irritant;Health Hazard